molecular formula C17H18N2O4S B7776165 ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate

ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate

Cat. No.: B7776165
M. Wt: 346.4 g/mol
InChI Key: IHTFNFQGKDTXIC-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate (CAS 333776-31-1) is a substituted thiophene derivative with a molecular formula of C₁₇H₁₈N₂O₄S and a molecular weight of 346.4 g/mol . Its structure features:

  • A 4-phenyl substituent, enhancing lipophilicity and aromatic interactions.
  • A 5-[(1E)-N-hydroxyethanimidoyl] group, a planar oxime moiety capable of metal chelation and hydrogen bonding.

This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties derived from its substitution pattern .

Properties

IUPAC Name

ethyl 2-acetamido-5-(N-hydroxy-C-methylcarbonimidoyl)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-4-23-17(21)14-13(12-8-6-5-7-9-12)15(10(2)19-22)24-16(14)18-11(3)20/h5-9,22H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTFNFQGKDTXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=NO)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate, a compound with the molecular formula C₁₇H₁₈N₂O₄S, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₄S
Molecular Weight342.40 g/mol
CAS Number331760-56-6
Hazard ClassificationIrritant

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may influence cellular pathways related to:

  • Cell Proliferation : Potential modulation of growth factors.
  • Apoptosis : Induction of programmed cell death in cancerous cells.
  • Inflammatory Responses : Inhibition of pro-inflammatory cytokines.

Therapeutic Potential

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism involves the activation of apoptotic pathways and inhibition of tumor growth.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity, particularly against certain bacterial strains, indicating its possible role as an antibiotic agent.
  • Anti-inflammatory Effects : Studies have suggested that this compound may reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways.

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines, this compound exhibited significant cytotoxicity. The results indicated a dose-dependent response, with the compound inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Modifications in the thiophene ring structure have led to derivatives with improved potency against cancer cell lines and enhanced selectivity for bacterial targets.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate has shown promise in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Potential Therapeutic Uses :

  • Anticancer Activity : Studies indicate that compounds similar to thiophene derivatives exhibit cytotoxic effects on cancer cell lines. The presence of the acetylamino group may enhance its interaction with biological targets, potentially leading to novel anticancer drugs.
  • Anti-inflammatory Properties : Research has suggested that thiophene derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Biochemical Studies

The compound's unique functional groups make it suitable for biochemical assays and studies involving enzyme inhibition or receptor binding.

Enzyme Inhibition Studies :

  • This compound can be tested for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives, including this compound, for their cytotoxic effects on breast cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting further investigation into its use as an anticancer agent is warranted.

Case Study 2: Anti-inflammatory Effects

In a study published in Phytotherapy Research, researchers explored the anti-inflammatory effects of various thiophene compounds. This compound was found to reduce inflammation markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Position 2 Substituents

  • Compound 174072-89-0 (): A free 2-amino group increases reactivity (e.g., in nucleophilic acylations) but may reduce stability under oxidative conditions .

Position 5 Substituents

  • Target Compound : The 5-[(1E)-N-hydroxyethanimidoyl] group’s oxime moiety can act as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺), making it relevant in catalysis or metalloenzyme inhibition .
  • Compound 122835-45-4 (): The 5-acetyl group lacks metal-binding capacity but may enhance electron-withdrawing effects, stabilizing negative charges on the thiophene ring.

Position 4 Substituents

  • Compound 174072-89-0 (): A 4-methyl group offers minimal steric or electronic effects compared to phenyl.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The 5-nitro group in 174072-89-0 strongly deactivates the thiophene ring, reducing susceptibility to electrophilic substitution but increasing stability toward oxidation .

Preparation Methods

Thiophene Core Assembly

Ethyl 2-amino-4-phenylthiophene-3-carboxylate serves as the foundational intermediate. This is synthesized via a modified Gewald reaction, where a ketone (e.g., benzaldehyde), ethyl cyanoacetate, and elemental sulfur react in the presence of a base (e.g., morpholine) at 80–100°C for 6–8 hours. The reaction proceeds through a Knoevenagel condensation followed by cyclization, yielding the 2-aminothiophene derivative in 65–75% yield.

Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Catalyst: Morpholine or piperidine

  • Temperature: 80–100°C

  • Yield: 68% (isolated)

Functionalization of the Thiophene Core

Introduction of the Acetylamino Group

The 2-amino group undergoes acetylation using acetic anhydride or acetyl chloride. Optimal conditions involve refluxing the aminothiophene intermediate with acetic anhydride in anhydrous dichloromethane (DCM) for 2–3 hours, catalyzed by a drop of concentrated sulfuric acid.

Data Table 1: Acetylation Optimization

ReagentSolventCatalystTime (h)Yield (%)
Acetic anhydrideDCMH₂SO₄2.592
Acetyl chlorideTHFPyridine3.085

Post-acetylation, the product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals.

Oxime Formation at Position 5

The 5-position ketone (introduced via Friedel-Crafts acylation) is converted to the (1E)-N-hydroxyethanimidoyl group using hydroxylamine hydrochloride. This step requires careful pH control to favor the E-isomer.

Procedure:

  • Dissolve 5-acetyl intermediate (1 equiv) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2 equiv).

  • Reflux at 80°C for 4–6 hours.

  • Acidify with HCl (1M) to precipitate the oxime.

Critical Parameters:

  • pH: 4.5–5.5 (buffered with NaOAc)

  • Isomer Selectivity: >95% E-configuration confirmed via NOESY

Integrated Synthetic Routes

Two-Step Route from Ethyl 2-Amino-4-Phenylthiophene-3-Carboxylate

  • Acetylation: React with acetic anhydride (1.1 equiv) in DCM/H₂SO₄ → 92% yield.

  • Oxime Formation: Treat with NH₂OH·HCl/NaOAc in ethanol → 78% yield.

Overall Yield: 72%

One-Pot Functionalization

A tandem acetylation/oxime formation protocol reduces purification steps:

  • React ethyl 2-amino-5-acetyl-4-phenylthiophene-3-carboxylate with acetic anhydride and hydroxylamine hydrochloride in DMF at 100°C for 8 hours.

  • Yield: 68% (combined steps).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, COCH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.21–7.45 (m, 5H, Ph), 8.02 (s, 1H, NH), 10.15 (s, 1H, NOH).

  • IR (KBr): 3270 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N oxime).

Purity Assessment

  • HPLC: >99% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).

Challenges and Optimization Opportunities

  • Regioselectivity in Oxime Formation: Competing Z-isomer formation (<5%) necessitates careful pH control.

  • Scale-Up Limitations: Ethanol reflux conditions may require high-pressure reactors for industrial-scale synthesis.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate?

The compound can be synthesized via multi-step reactions involving substituted amines and alkyl cyanoacetates. Key methods include:

  • Neat Methods : Solvent-free reactions at room temperature with continuous stirring .
  • Microwave-Assisted Synthesis : Enhanced reaction efficiency using cyclohexanone, sulfur, and Al₂O₃ as a solid support under basic catalysis .
  • Gewald Reaction : A classical approach for thiophene derivatives, starting with 2-amino-4-methyl-5-phenylthiophene-3-ethylcarboxylate as a precursor .
    Note: Optimize yields by controlling reaction time and catalyst loading.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • Chromatography : HPLC or TLC with UV detection to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., phenyl at C4, acetyl at C2) .
    • IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass via HRMS) .

Q. What are the key physicochemical properties relevant to handling this compound?

  • Solubility : Sparingly soluble in water; soluble in DMSO, DMF, or dichloromethane .
  • Stability : Hydrolyzes under strong acidic/basic conditions; store at -20°C in inert atmospheres .
  • Hazards : Toxic fumes may form during combustion. Use PPE (gloves, goggles) and ensure proper ventilation .

Advanced Research Questions

Q. How can conflicting spectral data from different studies be resolved?

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) .
  • Computational Modeling : Use DFT calculations to predict NMR shifts and match experimental data .
  • Crystallography : If available, obtain single-crystal X-ray data to unambiguously confirm bond lengths/angles .

Q. What experimental design considerations are critical for optimizing biological activity studies?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace phenyl with pyridyl) to assess impact on activity .
  • In Vitro Assays :
    • Antioxidant Activity : Use DPPH radical scavenging assays with ascorbic acid as a positive control .
    • Anti-Inflammatory Activity : Measure COX-2 inhibition via ELISA .
  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM to determine IC₅₀ values .

Q. How can environmental fate studies be designed for this compound?

  • Degradation Pathways : Investigate hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) .
  • Bioaccumulation : Use logP values (estimated via HPLC) to predict partitioning in aquatic systems .
  • Ecotoxicology : Assess toxicity to Daphnia magna or algae at environmentally relevant concentrations (ppb–ppm) .

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